tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with difluoromethyl groups and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihaloalkanes.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via nucleophilic substitution reactions using difluoromethylating agents like diethylaminosulfur trifluoride (DAST).
Attachment of the tert-Butyl Ester: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the pyrrolidine with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The difluoromethyl groups can be reduced to form methyl groups under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. The difluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the chemical industry, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.
Mechanism of Action
The mechanism by which tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, the difluoromethyl groups can interact with biological targets, such as enzymes or receptors, altering their activity. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2,3-dihydroxypropyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl groups, which may result in different biological activity and stability.
tert-Butyl 4-(2,3-dihydroxypropyl)-3-fluoropyrrolidine-1-carboxylate: Contains only one fluorine atom, potentially altering its chemical and biological properties.
Uniqueness
The presence of two difluoromethyl groups in tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-5-8(4-9(17)6-16)12(13,14)7-15/h8-9,16-17H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISDOFJJFZGFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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